

spectroscopic data of 6-Bromo-8-methyl-5-nitroquinoline

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Compound of Interest

Compound Name: 6-Bromo-8-methyl-5-nitroquinoline

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An In-depth Technical Guide on the Spectroscopic Data of 6-Bromo-8-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **6-Bromo-8-methyl-5-nitroquinoline** is not readily available in published literature. This guide provides a comprehensive overview of its predicted spectroscopic data based on the analysis of structurally related compounds. The experimental protocols described are for the synthesis of key precursors that can be utilized to obtain the target molecule.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. Substituted quinolines, particularly those bearing halogen, methyl, and nitro groups, have garnered considerable interest in medicinal chemistry due to their potential as anticancer, antibacterial, and antimalarial agents. This technical guide focuses on **6-Bromo-8-methyl-5-nitroquinoline**, a derivative for which detailed characterization is of interest for drug discovery and development programs. This document compiles predicted spectroscopic data and relevant synthetic methodologies to facilitate further research on this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Bromo-8-methyl-5-nitroquinoline**. These predictions are derived from the known spectral data of analogous compounds, including 6-bromoquinoline, 8-methylquinoline, and various nitro-substituted quinolines.

Predicted ^1H NMR Data

The predicted chemical shifts (δ) in ppm for the aromatic protons of **6-Bromo-8-methyl-5-nitroquinoline** are presented in Table 1. The predictions are based on the additive effects of the bromo, methyl, and nitro substituents on the quinoline ring.

Table 1: Predicted ^1H NMR Spectroscopic Data (in CDCl_3)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	dd	J = 4.2, 1.7 Hz
H-3	7.5 - 7.7	dd	J = 8.5, 4.2 Hz
H-4	8.2 - 8.4	dd	J = 8.5, 1.7 Hz
H-7	7.8 - 8.0	s	-
-CH ₃	2.6 - 2.8	s	-

Reference compounds used for prediction include 6-bromoquinoline and 8-methylquinoline.

Predicted ^{13}C NMR Data

The predicted chemical shifts for the carbon atoms of **6-Bromo-8-methyl-5-nitroquinoline** are listed in Table 2.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (in CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 152
C-3	122 - 124
C-4	135 - 137
C-4a	128 - 130
C-5	145 - 147
C-6	120 - 122
C-7	138 - 140
C-8	133 - 135
C-8a	147 - 149
-CH ₃	18 - 20

Reference compounds used for prediction include 6-bromoquinoline and 8-methylquinoline.[\[1\]](#)
[\[2\]](#)

Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic IR absorption bands for **6-Bromo-8-methyl-5-nitroquinoline** are outlined in Table 3.

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3050 - 3150	Medium
Asymmetric N-O Stretch (NO ₂)	1530 - 1560	Strong
Symmetric N-O Stretch (NO ₂)	1340 - 1370	Strong
C=N Stretch	1600 - 1620	Medium
C=C Stretch (Aromatic)	1450 - 1580	Medium-Strong
C-Br Stretch	500 - 600	Medium

Predictions are based on general IR data for aromatic nitro compounds and halogenated quinolines.[\[3\]](#)[\[4\]](#)

Predicted Mass Spectrometry Data

The predicted major fragments in the mass spectrum of **6-Bromo-8-methyl-5-nitroquinoline** are listed in Table 4. The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

Table 4: Predicted Mass Spectrometry (EI) Data

m/z	Predicted Fragment
266/268	[M] ⁺ (Molecular Ion)
220/222	[M - NO ₂] ⁺
141	[M - Br - NO ₂] ⁺

Predictions are based on common fragmentation patterns of nitroaromatic and brominated heterocyclic compounds.

Experimental Protocols

While a direct synthesis for **6-Bromo-8-methyl-5-nitroquinoline** is not documented, a plausible synthetic route involves the nitration of 6-Bromo-8-methylquinoline. The protocols for the synthesis of this precursor and a general nitration procedure are provided below.

Synthesis of 6-Bromo-8-methylquinoline

The synthesis of 6-Bromo-8-methylquinoline can be achieved through various established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, followed by bromination. A general procedure for the bromination of an 8-substituted quinoline is as follows:

Protocol: Bromination of 8-Methylquinoline

- Dissolve 8-methylquinoline (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
- Slowly add a solution of molecular bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature, while protecting from light.
- Stir the reaction mixture for 24-48 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by a wash with a saturated sodium bicarbonate solution.
- Extract the product with a suitable organic solvent (e.g., dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of 6-Bromo-8-methyl-5-nitroquinoline

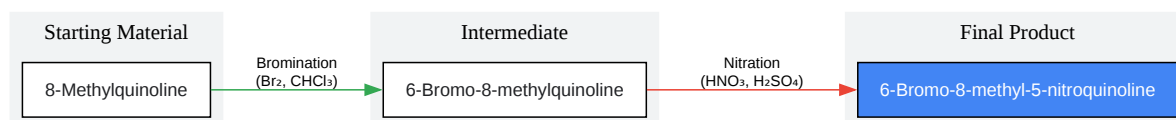
This proposed method is adapted from the nitration of 6-bromoquinoline.^{[5][6]}

Protocol: Nitration of 6-Bromo-8-methylquinoline

- Cool a solution of 6-Bromo-8-methylquinoline (1 equivalent) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the quinoline solution, ensuring the temperature does not exceed 5 °C.
- Stir the reaction mixture at this temperature for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
- Filter the precipitate, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **6-Bromo-8-methyl-5-nitroquinoline**.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **6-Bromo-8-methyl-5-nitroquinoline**.

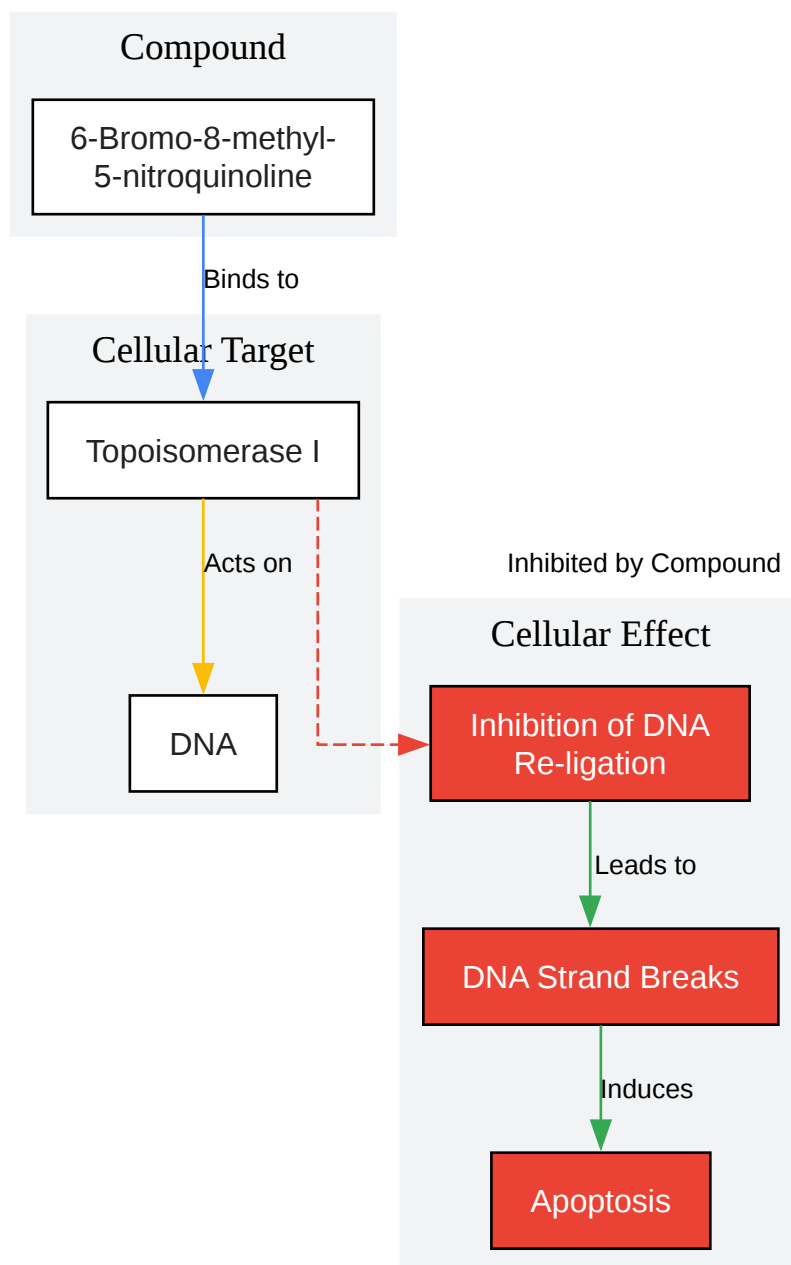


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Caption: Proposed two-step synthesis of **6-Bromo-8-methyl-5-nitroquinoline**.

Potential Biological Activity and Signaling Pathway

Nitro- and bromo-substituted quinolines have been reported to exhibit a range of biological activities, including anticancer properties. Some quinoline derivatives act as topoisomerase I inhibitors, interfering with DNA replication and repair in cancer cells.[7][8] The diagram below illustrates this general mechanism of action.



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Caption: Potential mechanism of action via Topoisomerase I inhibition.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and plausible synthetic routes for **6-Bromo-8-methyl-5-nitroquinoline**. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling them to embark on the synthesis, characterization, and biological evaluation of this and related novel quinoline derivatives. Further experimental validation is necessary to confirm the data and explore the therapeutic potential of this compound.

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